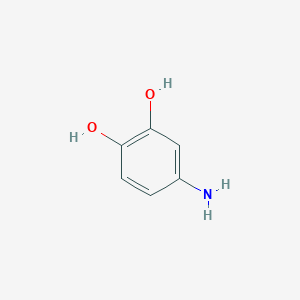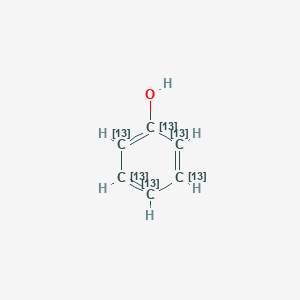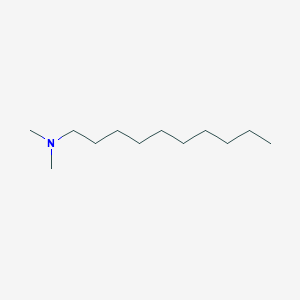
4-Amino-2,6-dinitrotoluene
描述
4-Amino-2,6-dinitrotoluene is an organic compound that belongs to the class of amino-nitrotoluenes. It is characterized by the presence of an amino group at the 4-position and two nitro groups at the 2- and 6-positions on a toluene ring. This compound is known for its role as an intermediate in the synthesis of various chemicals and explosives .
作用机制
Target of Action
The primary targets of 4-Amino-2,6-dinitrotoluene, also known as 4-Methyl-3,5-dinitroaniline, are tubulin proteins . These proteins play a crucial role in cell division and are essential for the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting their polymerization and preventing the formation of the mitotic spindle . This disruption inhibits cell division, leading to cell death . The compound is thought to undergo a two-step reaction mechanism involving initial oxidation to a semi-quinone radical by a phenoloxidase, followed by oxidative coupling with additional humic monomers or anilinic products .
Biochemical Pathways
The compound affects the cell cycle by disrupting the mitotic sequence . This disruption prevents cells from properly dividing, leading to cell death
Pharmacokinetics
It is known that the compound is readily and rapidly absorbed following oral or inhalation exposure . It is also known to be eliminated through urinary and fecal excretion
Result of Action
The primary result of this compound’s action is the inhibition of cell division , leading to cell death . This is due to the compound’s ability to disrupt the formation of the mitotic spindle by binding to tubulin proteins . The compound’s action can also lead to genotoxicity and activation of oxidative stress pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s transformation is more rapid and frequent in oxic conditions than anoxic conditions . Additionally, the compound’s enzymatic transformation reaches a maximum at pH 6.8
生化分析
Biochemical Properties
It is known that this compound can interact with certain enzymes and proteins . For instance, it has been reported that 4-Amino-2,6-dinitrotoluene can be recognized by a cerium-based metal-organic tetrahedron, leading to an enhanced fluorescence . This suggests that this compound might interact with certain biomolecules in a way that alters their fluorescence properties .
Cellular Effects
It has been suggested that this compound might have some toxic effects on cells . For instance, it has been reported that this compound can cause changes in blood cellularity and plasma chemistry effects in certain bird species .
Molecular Mechanism
It has been suggested that this compound might exert its effects through binding interactions with biomolecules . For instance, it has been reported that this compound can be encapsulated by a redox-active tetrahedron through weak interaction and spatial stereoselectivity, resulting in an enhanced fluorescence .
Temporal Effects in Laboratory Settings
It has been suggested that this compound might have some long-term effects on cellular function . For instance, it has been reported that this compound can cause changes in blood cellularity and plasma chemistry effects in certain bird species over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has been reported that this compound can cause changes in blood cellularity and plasma chemistry effects in certain bird species at certain dosages
Metabolic Pathways
It has been suggested that this compound might be involved in the metabolism of nitroaromatic compounds .
Transport and Distribution
It has been suggested that this compound might be transported and distributed within cells and tissues in a way that alters their fluorescence properties .
Subcellular Localization
It has been suggested that this compound might be localized in certain subcellular compartments in a way that alters their fluorescence properties .
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-2,6-dinitrotoluene can be synthesized through the nitration of 4-nitrotoluene, followed by the reduction of the resulting 2,6-dinitrotoluene. The nitration process involves treating 4-nitrotoluene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 2,6-dinitrotoluene is then subjected to reduction using reducing agents such as iron filings and hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The nitration and reduction processes are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
4-Amino-2,6-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or nitric acid.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Reduction: 2,6-Diaminotoluene.
Oxidation: 2,6-Dinitrotoluene.
Substitution: Halogenated derivatives of this compound.
科学研究应用
4-Amino-2,6-dinitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a xenobiotic metabolite in fungi.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of explosives and as a precursor for other industrial chemicals
相似化合物的比较
Similar Compounds
2,4-Dinitrotoluene: Similar structure but with nitro groups at the 2- and 4-positions.
2,6-Dinitrotoluene: Lacks the amino group at the 4-position.
2-Amino-4,6-dinitrotoluene: Similar structure but with the amino group at the 2-position
Uniqueness
4-Amino-2,6-dinitrotoluene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo specific reduction and substitution reactions makes it valuable in various synthetic and industrial applications .
属性
IUPAC Name |
4-methyl-3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRJATLINVYHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074312 | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [DOD - USCHPPM] | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00004 [mmHg] | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19406-51-0, 58449-89-1 | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Toluenamine, 2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19406-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 4-ADNT in the environment?
A1: 4-ADNT primarily originates from the biotransformation of TNT in contaminated soils and water bodies. [, , , ] This occurs through reductive pathways facilitated by various microorganisms and plants. [, , , , , ]
Q2: How persistent is 4-ADNT in the environment?
A2: While 4-ADNT is considered less toxic than TNT, it exhibits considerable persistence in the environment. [, , ] Its degradation is influenced by factors like soil type, microbial activity, and the presence of other contaminants. [, , ]
Q3: What are the ecotoxicological effects of 4-ADNT?
A3: Research indicates that 4-ADNT negatively impacts aquatic organisms, including fish and invertebrates. [, ] Studies on Atlantic salmon alevins revealed significant bioaccumulation and increased mortality rates upon exposure to 4-ADNT. [] Its effects on terrestrial organisms and ecosystems require further investigation. [, ]
Q4: What strategies are being explored to mitigate the environmental impact of 4-ADNT?
A4: Bioremediation techniques, utilizing plants and microorganisms capable of degrading 4-ADNT, show promise for environmental cleanup. [, , , ] Phytoremediation, employing plants like hybrid poplar trees and Myriophyllum aquaticum, has demonstrated the ability to uptake and transform 4-ADNT. [, , ] Additionally, research on anaerobic TNT-degrading bacteria offers potential for removing 4-ADNT from contaminated sites. [, , ]
Q5: How does 4-ADNT compare to TNT in terms of toxicity?
A5: While generally considered less toxic than TNT, 4-ADNT still poses environmental and health risks. [, , ] It can accumulate in organisms and potentially biomagnify up the food chain. []
Q6: What are the potential health effects of 4-ADNT exposure in humans?
A6: Although not as extensively studied as TNT, research suggests 4-ADNT could contribute to health problems. Workers at ammunition cleanup sites exhibiting higher levels of 4-ADNT reported symptoms like headache, mucous membrane irritation, and allergic reactions. [] Further research is necessary to fully understand the long-term health implications of 4-ADNT exposure. [, , , ]
Q7: How is 4-ADNT metabolized in living organisms?
A7: In various organisms, including plants and bacteria, 4-ADNT undergoes further transformation. [, , , , ] In plants like Myriophyllum aquaticum, 4-ADNT can be converted into 2,4-diaminotoluene (2,4-DAT). [] Understanding these metabolic pathways is crucial for developing effective bioremediation strategies. [, , , ]
Q8: How is 4-ADNT detected and quantified in environmental samples?
A8: Various analytical techniques are employed to detect and quantify 4-ADNT in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its sensitivity and ability to identify different isomers. [, , , , , ] High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry is another common approach. [, , , ]
Q9: What challenges are associated with the analysis of 4-ADNT?
A9: Accurately quantifying 4-ADNT in environmental samples can be challenging due to its low concentrations and potential for degradation during sample preparation and analysis. [, , , , ] Developing robust and reliable analytical methods with high sensitivity and selectivity remains a focus of ongoing research. [, , ]
Q10: Can 4-ADNT serve as a biomarker for TNT exposure?
A10: Yes, 4-ADNT is a primary metabolite of TNT and its presence in urine can indicate TNT exposure. [, , , , ] Biomonitoring studies have shown a correlation between 4-ADNT levels in urine and TNT exposure in workers at ammunition factories and cleanup sites. [, , , ]
Q11: What other biomarkers are used in conjunction with 4-ADNT to assess TNT exposure?
A11: In addition to urinary 4-ADNT, researchers utilize other biomarkers, such as hemoglobin adducts of TNT and its metabolites, to provide a more comprehensive assessment of TNT exposure and potential health effects. [, , ]
Q12: How does the structure of 4-ADNT influence its reactivity and fate in the environment?
A12: The presence of the amino group (-NH2) in 4-ADNT significantly impacts its reactivity compared to TNT. [, , ] This amino group can participate in various reactions, including oxidation, reduction, and conjugation, influencing its degradation and fate in the environment. [, , , ]
Q13: How do structural modifications of 4-ADNT affect its toxicity?
A13: Research on the toxicity of TNT metabolites suggests that the position and number of amino groups play a role in determining their toxicity. [, ] Studies on Daphnia magna and Lytechinus variagatus embryos revealed variations in phototoxicity depending on the position of the amino group in dinitrotoluenes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B127438.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B127439.png)


![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)


